4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2S. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with methylthiomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 6-methyl-2-[(methylsulfanyl)methyl]pyrimidine
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and organic solvents like dichloromethane.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrimidines.
Scientific Research Applications
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and as a building block in material science .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its antiviral or antibacterial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
- 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one
Uniqueness
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro and methylsulfanyl group makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C7H9ClN2S |
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Molecular Weight |
188.68 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(methylsulfanylmethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3 |
InChI Key |
XOBZBDHJTMLJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CSC)Cl |
Origin of Product |
United States |
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